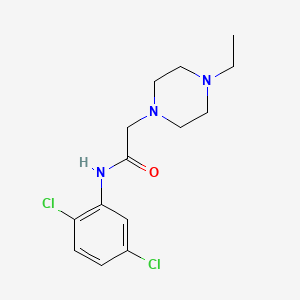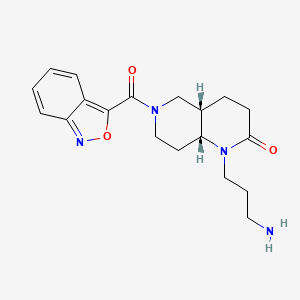![molecular formula C13H9BrN2O2S B5358421 5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5358421.png)
5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the oxadiazole family of compounds, which have been found to have a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of 5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have antifungal and antibacterial properties, and may be useful in the treatment of infections. In addition, it has been found to have potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its wide range of biological activities. It has been found to have potential use in the treatment of cancer, Alzheimer's disease, and other diseases. It also has antifungal and antibacterial properties, which may make it useful in the treatment of infections. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It may be necessary to use lower concentrations of the compound to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the study of 5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole. One direction is to further explore its potential use in the treatment of cancer, Alzheimer's disease, and other diseases. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for use in medicine. Finally, further research is needed to determine the safety and toxicity of this compound, in order to ensure that it can be used safely in humans.
Synthesemethoden
The synthesis of 5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole can be achieved through a multi-step process. The first step involves the reaction of 4-bromophenol with formaldehyde to form 4-bromobenzyl alcohol. The second step involves the reaction of 4-bromobenzyl alcohol with thiosemicarbazide to form the corresponding thiosemicarbazone. The third step involves the reaction of the thiosemicarbazone with chloroacetic acid to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with thionyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been found to have a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been found to have potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
5-[(4-bromophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-9-3-5-10(6-4-9)17-8-12-15-13(16-18-12)11-2-1-7-19-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJOHUDMZYWVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358340.png)
![2-[(2,5-difluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5358356.png)
![2,3,5-trimethyl-7-{4-[2-(methylsulfonyl)ethyl]-1-piperazinyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5358367.png)

![3-(5-{2-[2-(6-methyl-1,3-benzodioxol-5-yl)-1H-imidazol-1-yl]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5358383.png)
![7-methyl-3-[(4-methylpyridin-3-yl)carbonyl]-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5358389.png)
![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5358395.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5358400.png)
![N~4~-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5358405.png)
![methyl 3-[(3-phenyl-2-propynoyl)amino]-2-thiophenecarboxylate](/img/structure/B5358412.png)

![1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-3-ol](/img/structure/B5358435.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5358438.png)
